molecular formula C9H8ClNO4 B2770842 Ethyl 5-chloro-2-nitrobenzoate CAS No. 51282-56-5

Ethyl 5-chloro-2-nitrobenzoate

Cat. No.: B2770842
CAS No.: 51282-56-5
M. Wt: 229.62
InChI Key: RICLVXMCOVKPRW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a nitro group. This compound is often used in organic synthesis and various chemical research applications due to its unique chemical properties .

Mechanism of Action

Mode of Action

It’s known that nitrobenzoates can participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the compound and its targets.

Biochemical Pathways

Aromatic compounds like nitrobenzoates can be involved in various biochemical processes, including bacterial chemotaxis . This process increases the bioavailability of these compounds to microorganisms, potentially affecting various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-chloro-2-nitrobenzoate . For instance, factors like temperature, pH, and nutrient availability can affect the compound’s stability and its interactions with targets. Moreover, environmental pollutants like polycyclic aromatic compounds can influence the compound’s action through processes like bacterial chemotaxis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-2-nitrobenzoate typically involves the nitration of ethyl 5-chlorobenzoate. The process includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-chloro-2-nitrobenzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 5-chloro-2-nitrobenzoate can be compared with other similar compounds such as:

    Ethyl 5-bromo-2-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 5-chloro-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness: The presence of both the chlorine and nitro groups in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo. This dual functionality allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

ethyl 5-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICLVXMCOVKPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of ethanol (1.23 mL), triethylamine (3.05 mL) and tetrahydrofuran (35 mL) was dropwise added a solution of 5-chloro-2-nitrobenzoic acid chloride (4.44 g) obtained in Example 9-4a) in tetrahydrofuran (10 mL) under ice-cooling. The mixture was stirred at room temperature overnight, and water was then added. The solution was diluted with ethyl acetate, and the organic layer was washed successively with saturated aqueous sodium bicarbonate and saturated brine, dried over sodium sulfate and concentrated to give the title compound (4.43 g) as a pale brown solid.
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3.05 mL
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4.44 g
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10 mL
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Synthesis routes and methods II

Procedure details

5-Chloro-2-nitro-benzoic acid (compound A′) (10.0 g) was dissolved in ethanol (100 ml). Thionyl chloride (20 ml) was added dropwise to the solution at 0° C., and the mixture was then heated under reflux with stirring for 48 hr. After the completion of the reaction, the reaction solution was concentrated under the reduced pressure. Distilled water was added to the residue, and the mixture was neutralized with a saturated aqueous sodium hydrogencarbonate solution under ice cooling. The cooled solution was subjected to separatory extraction with ethyl acetate. The organic layer was dried over sodium sulfate and was then concentrated under the reduced pressure. The residue was purified by column chromatography eluted with a chloroform-methanol system to give 5-chloro-2-nitro-benzoic acid ethyl ester as a useful intermediate (11.0 g, yield 97%).
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20 mL
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Synthesis routes and methods III

Procedure details

5-Chloro-2-nitro-benzoic acid (compound A′) (10.0 g) was dissolved in ethanol (100 ml). Thionyl chloride (20 ml) was added dropwise to the solution at 0° C., and the mixture was then heated under reflux with stirring for 48 hr. After the completion of the reaction, the reaction solution was concentrated under the reduced pressure. Distilled water was added to the residue, and the mixture was neutralized with a saturated aqueous sodium hydrogencarbonate solution under ice cooling, and was then subjected to separatory extraction with ethyl acetate. The organic layer was dried over sodium sulfate and was then concentrated under the reduced pressure. The residue was purified by column chromatography eluted with a chloroform-methanol system to give 5-chloro-2-nitro-benzoic acid ethyl ester as a useful intermediate (11.0 g, yield 97%).
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0 (± 1) mol
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100 mL
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20 mL
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